molecular formula C13H16Cl2N2O B573455 (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride CAS No. 185669-66-3

(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride

Cat. No. B573455
M. Wt: 287.184
InChI Key: BOBUFFSXIRXENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride, also known as MPDA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Detailed Synthesis Method

Starting Materials
4-methoxybenzaldehyde, 3-pyridylamine, 1,3-dimethyl-2-imidazolidinone, N,N'-dicyclohexylcarbodiimide, diisopropylethylamine, hydrochloric acid, sodium hydroxide, ethyl acetate, methanol, wate

Reaction
Protection of the amine group of 3-pyridylamine with 1,3-dimethyl-2-imidazolidinone to form the corresponding imidazolidinone derivative., Coupling reaction between the protected 3-pyridylamine derivative and 4-methoxybenzaldehyde using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine as coupling agents to form the corresponding imine., Deprotection of the imidazolidinone group using hydrochloric acid to obtain the free amine., Quaternization of the free amine with hydrochloric acid to form the dihydrochloride salt of (4-Methoxybenzyl)pyridin-3-ylamine., Purification of the dihydrochloride salt using ethyl acetate, methanol, and water to obtain the final product.

Mechanism Of Action

CK2 is a serine/threonine protein kinase that is involved in the regulation of many cellular processes. (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This leads to the inhibition of downstream signaling pathways that are regulated by CK2.

Biochemical And Physiological Effects

The inhibition of CK2 by (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and regulate circadian rhythms. (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride in lab experiments is its selectivity for CK2. This allows researchers to study the specific role of CK2 in various cellular processes without affecting other signaling pathways. However, one limitation of using (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride is its relatively low potency compared to other CK2 inhibitors. This may require higher concentrations of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride to achieve the desired effect, which can lead to off-target effects.

Future Directions

There are several future directions for the use of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride in scientific research. One area of interest is the role of CK2 in the regulation of autophagy, which is a cellular process that is involved in the degradation of damaged organelles and proteins. (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride has been shown to inhibit autophagy in cancer cells, and further studies are needed to elucidate the underlying mechanisms. Another area of interest is the use of (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride in combination with other drugs to enhance their efficacy in cancer treatment. Finally, the development of more potent and selective CK2 inhibitors may lead to the identification of new therapeutic targets for cancer and other diseases.

Scientific Research Applications

(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. (4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride has also been used to study the role of CK2 in the regulation of circadian rhythms, DNA damage response, and autophagy.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c1-16-13-6-4-11(5-7-13)9-15-12-3-2-8-14-10-12;;/h2-8,10,15H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBUFFSXIRXENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697682
Record name N-[(4-Methoxyphenyl)methyl]pyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxybenzyl)pyridin-3-ylamine dihydrochloride

CAS RN

185669-66-3
Record name N-[(4-Methoxyphenyl)methyl]pyridin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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